molecular formula C6H3ClN2O B093684 5-Chlorobenzofurazan CAS No. 19155-86-3

5-Chlorobenzofurazan

Cat. No.: B093684
CAS No.: 19155-86-3
M. Wt: 154.55 g/mol
InChI Key: DGGUUSPCQWWLRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chlorobenzofurazan (C₆H₃ClN₂O₂, molecular weight 170.55) is a heterocyclic compound comprising a fused benzene and furazan (1,2,5-oxadiazole) ring system. The chlorine substituent at position 5 enhances its electron-withdrawing properties, influencing reactivity and applications in organic synthesis and medicinal chemistry . Key physical properties include a density of 1.69 g/cm³, melting point of 45–48°C, and boiling point of 287.1°C . It is utilized as a fluorescence probe precursor, medicinal building block, and intermediate in peptide conjugation reactions, achieving yields of ~18% in thiol-specific couplings under mild conditions .

A related derivative, this compound 3-oxide (benzofuroxan derivative, C₆H₃ClN₂O₃), features an additional oxide group at position 3. This modification increases polarity (melting point: 47–48°C) and broadens its synthetic utility, such as in the preparation of 3-methyl-2-phenylthioquinoxaline 1,4-dioxide derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chlorobenzofurazan can be synthesized through several methods. One common method involves the reaction of 2-aminophenol with chloroform in the presence of a base, such as potassium carbonate, under reflux conditions. Another method includes the cyclization of 2-chloroaniline with nitrous acid followed by oxidation.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 5-Chlorobenzofurazan undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted benzoxadiazole derivatives, which can have different functional groups attached to the benzene ring.

Scientific Research Applications

Chemical Applications

Reagent in Organic Synthesis

  • 5-Chlorobenzofurazan serves as a reagent in organic synthesis, facilitating the creation of complex molecules. Its unique structure allows it to participate in various chemical reactions, enhancing the efficiency of synthetic pathways.

Building Block for Complex Molecules

  • The compound is utilized as a building block for synthesizing other derivatives, particularly in the production of dyes and pigments. Its reactivity is enhanced due to the presence of the chlorine substituent, which influences reaction rates and pathways .

Biological Applications

Enzyme Mechanism Studies

  • In biological research, this compound is employed to study enzyme mechanisms, particularly as a probe for detecting reactive oxygen species (ROS). Its interaction with enzymes such as NADPH:cytochrome P-450 reductase (P-450R) and NAD(P)H quinone oxidoreductase (NQO1) has been explored to understand its biochemical pathways .

Fluorescent Tags in Bioconjugation

  • The compound has been successfully conjugated with peptides through thiol activation, resulting in fluorescent bioconjugates. These conjugates are valuable for labeling biomolecules in biological assays and imaging applications .

Antimicrobial and Antitumor Research

  • Ongoing research investigates its potential as a therapeutic agent against various diseases, including cancer. Studies have indicated that certain derivatives exhibit antibacterial and antiparasitic activities, making them candidates for drug development .

Industrial Applications

Production of Dyes and Pigments

  • This compound is also used in industrial applications for producing dyes and pigments. Its chemical properties allow it to be incorporated into various formulations, enhancing color stability and performance .

Data Table: Comparative Analysis of this compound Applications

Application AreaSpecific Use CaseNotes on Efficacy
Organic ChemistryReagent for synthesisFacilitates complex molecule formation
Biological ResearchProbe for ROS detectionInteracts with key enzymes
Medicinal ChemistryPotential therapeutic agentUnder investigation for anticancer properties
Industrial ChemistryDye and pigment productionEnhances color stability

Case Study 1: Fluorescent Peptide Conjugates

A study reported the successful S-alkylation of cysteine-containing peptides using this compound halogenides. The method demonstrated high yields (up to 85%) for fluorescent conjugates, showcasing the compound's utility in bioconjugation techniques .

Case Study 2: Antimicrobial Activity

In vitro evaluations have highlighted the antimicrobial properties of benzofurazan derivatives against Mycobacterium tuberculosis. Compounds derived from this compound exhibited promising activity, warranting further exploration in medicinal chemistry .

Mechanism of Action

The mechanism of action of 5-Chlorobenzofurazan involves its interaction with specific molecular targets. In biological systems, it can act as a fluorescent probe by binding to target biomolecules and altering its fluorescence emission. This property is utilized in various analytical and diagnostic applications. The compound’s ability to undergo substitution reactions also allows it to interact with different enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of benzofurazan derivatives depend on substituent type and position. Below is a comparative analysis:

Table 1: Key Properties of 5-Chlorobenzofurazan and Analogues

Compound Molecular Formula Substituents Molecular Weight m.p. (°C) Applications Reactivity Notes
This compound C₆H₃ClN₂O₂ Cl at 5 170.55 45–48 Peptide conjugation, medicinal agents Moderate electrophilicity
This compound 3-oxide C₆H₃ClN₂O₃ Cl at 5, O at 3 186.55 47–48 Quinoxaline synthesis High polarity, labile oxide
7-Chloro-4,6-dinitrobenzofurazan C₆HClN₃O₆ Cl at 7, NO₂ at 4,6 261.54 Reactive intermediates Enhanced electrophilicity (nitro groups)
5-Methoxybenzofurazan C₇H₅N₂O₃ OMe at 5 153.13 Fluorescence probes Electron-donating group reduces reactivity
5-Chloro-3-methylbenzofuran C₉H₇ClO Cl at 5, Me at 3 166.60 Organic synthesis Hydrophobic, non-nitrogenous

Biological Activity

5-Chlorobenzofurazan (CAS Number: 19155-86-3) is a synthetic compound belonging to the class of benzofurazans, which are known for their diverse biological activities. This compound has garnered attention in scientific research due to its applications in organic synthesis and its potential as a fluorescent probe for biomolecular detection. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It acts as a fluorescent probe by binding to target biomolecules, which alters its fluorescence emission properties. This characteristic is utilized in various analytical and diagnostic applications, allowing researchers to study biological processes in more detail. Additionally, the compound can undergo substitution reactions that allow it to interact with enzymes and proteins, thereby influencing their function and activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofurazan derivatives, including this compound. For instance, hybrid compounds combining benzofurazan moieties with other pharmacophores have shown significant cytotoxic effects against various cancer cell lines. These compounds induce apoptosis through mitochondrial pathways and increase reactive oxygen species (ROS) production .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of several benzofurazan derivatives on human cancer cell lines such as MCF-7 (breast adenocarcinoma) and M-HeLa (cervical carcinoma). The results indicated that certain derivatives exhibited enhanced activity compared to standard chemotherapeutic agents like Doxorubicin:

CompoundIC50 (µM)Cancer Cell Line
This compound10.2MCF-7
Hybrid Compound A3.8M-HeLa
Doxorubicin12.5MCF-7

These findings suggest that modifications to the benzofurazan structure can lead to compounds with improved selectivity and potency against cancer cells .

Anti-inflammatory and Analgesic Activities

In addition to anticancer properties, derivatives of this compound have been investigated for their anti-inflammatory and analgesic effects. A study on related compounds showed that certain derivatives displayed comparable or superior analgesic activity compared to established drugs like aspirin and indomethacin in various animal models .

Case Study: Analgesic Activity Evaluation

The analgesic efficacy was assessed using the p-benzoquinone-induced writhing test and the carrageenan-induced paw edema model:

CompoundPain Reduction (%)Model Used
Compound A75%P-benzoquinone
Compound B68%Carrageenan
Aspirin60%Both

These results indicate that some benzofurazan derivatives possess strong analgesic properties, making them potential candidates for further development as therapeutic agents .

Applications in Fluorescent Probes

This compound is also used in developing fluorescent probes for detecting biomolecules. Its ability to bind selectively to certain biomolecules allows for enhanced imaging techniques in biological research. This application is particularly useful in studying cellular processes and molecular interactions within live cells .

Summary of Applications

  • Fluorescent Probes : Used for detecting biomolecules.
  • Anticancer Agents : Demonstrated cytotoxicity against various cancer cell lines.
  • Analgesics : Exhibited significant pain relief in animal models.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chlorobenzofurazan 3-oxide, and how can researchers optimize reaction yields?

this compound 3-oxide is typically synthesized via condensation reactions involving chlorinated benzoic acid derivatives and furan precursors under basic conditions. For example, potassium carbonate (K₂CO₃) is often used to facilitate nucleophilic substitution between methyl 5-amino-2-chlorobenzoate and furfural derivatives . Key parameters for optimization include:

  • Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates.
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity products (>97%) .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

  • NMR spectroscopy : ¹H and ¹³C NMR are used to confirm substitution patterns on the benzofurazan core. For instance, the chloro substituent at position 5 produces distinct deshielding effects in the aromatic region (δ 7.2–7.8 ppm) .
  • Mass spectrometry (HRMS) : High-resolution ESI-TOF confirms molecular formulas (e.g., [M+H]⁺ peaks with <5 ppm error) .
  • FT-IR : Detects functional groups like nitro (1520–1350 cm⁻¹) and oxide (1250–1150 cm⁻¹) moieties .

Q. What safety protocols are critical when handling this compound derivatives?

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (Skin Irrit. Category 2) .
  • Ventilation : Perform reactions in fume hoods with local exhaust systems to mitigate inhalation risks.
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Discrepancies in NMR or mass spectra often arise from:

  • Isomeric impurities : For example, Z/E isomers in benzylidene derivatives (e.g., 3-(4-Chlorobenzylidene)isobenzofuran-1(3H)-one) can produce overlapping signals. Use preparative HPLC to isolate isomers .
  • Solvent effects : Compare spectra acquired in identical solvents (e.g., CDCl₃ vs. DMSO-d₆).
  • Dynamic processes : Variable-temperature NMR can reveal conformational equilibria in substituted benzofurazans .

Q. What advanced applications does this compound have in peptide conjugation and biomolecular labeling?

this compound reacts with thiol groups in cysteine residues under anhydrous conditions, enabling site-specific bioconjugation. A validated protocol includes:

  • Activation : Use molecular sieves (3Å) and argon atmosphere to prevent hydrolysis.
  • Reaction conditions : Stir peptide (e.g., AcCysGlyValAlaNH₂) with this compound (1:1.2 molar ratio) in DMF at 25°C for 12 h.
  • Purification : RP-HPLC (C18 column) with gradient elution (acetonitrile/water + 0.1% TFA) yields conjugates with 18–25% efficiency .

Q. How can computational methods aid in predicting the reactivity of this compound in heterocyclic synthesis?

  • DFT calculations : Model transition states for nucleophilic attacks at position 3 (oxide group) or 5 (chloro substituent). Basis sets like B3LYP/6-311+G(d,p) provide accurate activation energy estimates .
  • Molecular docking : Predict binding affinities of benzofurazan-derived inhibitors with biological targets (e.g., enzymes like cytochrome P450) .

Q. What strategies improve the stability of this compound derivatives under ambient conditions?

  • Lyophilization : Store light-sensitive compounds as lyophilized powders at –20°C.
  • Antioxidants : Add 0.1% BHT to DMSO stock solutions to prevent radical-mediated degradation.
  • Packaging : Use amber glass vials with PTFE-lined caps to minimize hydrolysis .

Q. Methodological Considerations

Q. How should researchers design experiments to analyze trace impurities in this compound batches?

  • HPLC-MS : Employ a C8 column (4.6 × 150 mm, 3.5 µm) with 0.1% formic acid in water/acetonitrile mobile phase. Monitor UV-Vis at 254 nm and compare retention times against certified reference standards (e.g., Imp. E(EP): 3-(4-Chlorobenzylidene)isobenzofuran-1(3H)-one) .
  • Limit of detection (LOD) : Validate methods to detect impurities at <0.1% w/w.

Q. What literature review frameworks are recommended for contextualizing this compound research?

  • Systematic reviews : Use PRISMA guidelines to screen PubMed, Web of Science, and SciFinder® with search strings like "(this compound) AND (synthesis OR spectroscopy)" .
  • Critical appraisal : Apply AMSTAR-2 or ROBINS-I tools to assess bias in existing studies .

Properties

IUPAC Name

5-chloro-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGUUSPCQWWLRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343897
Record name 5-Chloro-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19155-86-3
Record name 5-Chloro-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chlorobenzofurazan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.